Benzene, [1-(chloromethyl)butyl]
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Overview
Description
(1-Chloropentan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentan-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropentan-2-yl)benzene typically involves the alkylation of benzene with 1-chloropentane under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of (1-chloropentan-2-yl)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chlorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (1-hydroxypentan-2-yl)benzene.
Oxidation: Formation of 1-chloropentan-2-one or 1-chloropentanoic acid.
Reduction: Formation of pentylbenzene.
Scientific Research Applications
(1-Chloropentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-chloropentan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
1-Chloropentane: A linear alkyl chloride without the aromatic ring.
Benzyl Chloride: A compound with a chlorine atom attached to a benzyl group .
Uniqueness
(1-Chloropentan-2-yl)benzene is unique due to the presence of both an aromatic ring and a chlorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H15Cl |
---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloropentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChI Key |
OMCKNCCLQJXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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